molecular formula C11H16N5O3+ B6291191 NBD-TMA Iodide Salt CAS No. 287970-46-1

NBD-TMA Iodide Salt

Cat. No.: B6291191
CAS No.: 287970-46-1
M. Wt: 266.28 g/mol
InChI Key: CVUNMBFLPVSENX-UHFFFAOYSA-N
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Description

N, N, N-Trimethyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanaminium iodide, commonly known as NBD-TMA Iodide Salt, is a small, positively charged fluorescent dye. It is known for its excitation maximum at 458 nm and emission maximum at 530 nm. This compound is used as a probe for monitoring renal transport of organic cations and as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .

Scientific Research Applications

NBD-TMA Iodide Salt has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

NBD-TMA, also known as EAM-1, is a small, positively charged (+1) fluorescent dye . It primarily targets organic cation transporters in renal proximal tubules and connexin channels . These targets play a crucial role in renal transport and gap junction coupling, respectively .

Mode of Action

The primary mechanism of action of NBD-TMA lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA can bind to negatively charged molecules like nucleic acids and phospholipids within cells. As a small, positively charged fluorophore, it has also seen use as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .

Biochemical Pathways

NBD-TMA affects the biochemical pathways related to renal transport of organic cations and gap junction coupling . It is used as a probe for monitoring these processes . The compound’s interaction with its targets leads to changes in these pathways, affecting downstream effects such as cell-to-cell communication .

Pharmacokinetics

Given its use as a probe for monitoring renal transport, it is likely that the compound is absorbed and distributed in the body, metabolized, and then excreted through the kidneys .

Result of Action

The action of NBD-TMA results in changes at the molecular and cellular levels. By binding to its targets, NBD-TMA can affect the function of organic cation transporters and connexin channels . This can lead to changes in renal transport and gap junction coupling, impacting cell-to-cell communication .

Action Environment

The action, efficacy, and stability of NBD-TMA can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, including its excitation and emission spectra, are insensitive to changes in chloride ion concentration and minimally sensitive to pH in the physiologically relevant range (pH 5.0–7.4) . This suggests that NBD-TMA can function effectively in different physiological environments .

Biochemical Analysis

Biochemical Properties

NBD-TMA, EAM-1, exhibits prominent properties including environmental sensitivity, high reactivity toward amines and biothiols . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a tracer for measuring gap junction coupling in cases of cation selective connexin channels .

Cellular Effects

NBD-TMA, EAM-1, has been observed to bind to cytoplasmic constituents in cells . This binding can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The primary mechanism of action of NBD-TMA, EAM-1, lies in its ability to interact with specific biological targets. Due to its positive charge, NBD-TMA, EAM-1, can bind to negatively charged molecules like nucleic acids and phospholipids within cells.

Temporal Effects in Laboratory Settings

The effects of NBD-TMA, EAM-1, over time in laboratory settings have been observed in studies involving renal proximal tubules . The compound’s accumulation by proximal tubules was found to be time-dependent and saturable .

Transport and Distribution

NBD-TMA, EAM-1, is transported by one or more of the basolateral organic cation transporters involved in the renal secretion of this chemical class of compound . This suggests that it may be distributed within cells and tissues via these transporters.

Subcellular Localization

The subcellular localization of NBD-TMA, EAM-1, is not explicitly defined in the current literature. Given its ability to bind to cytoplasmic constituents , it may be localized within the cytoplasm of cells.

Preparation Methods

The synthesis of NBD-TMA Iodide Salt involves the reaction of N, N, N-trimethylethanolamine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) under specific conditions. The reaction typically occurs in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the iodide salt form .

Chemical Reactions Analysis

NBD-TMA Iodide Salt undergoes various chemical reactions, including:

Comparison with Similar Compounds

NBD-TMA Iodide Salt is unique due to its specific fluorescence properties and its application in studying organic cation transport. Similar compounds include:

This compound stands out due to its specific use in renal physiology and gap junction coupling studies, making it a valuable tool in these research areas.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for NBD-TMA, EAM-1 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "tetramethylammonium iodide", "sodium borohydride", "2-bromoethylamine hydrobromide", "N,N-dimethylformamide", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride in ethanol.", "Step 2: Quaternization of tetramethylammonium iodide with 2-bromoethylamine hydrobromide in N,N-dimethylformamide.", "Step 3: Condensation of 4-aminobenzaldehyde with the quaternized tetramethylammonium salt in acetic acid to form the imine intermediate.", "Step 4: Reduction of the imine intermediate with sodium borohydride in ethanol to form the final product, NBD-TMA, EAM-1." ] }

CAS No.

287970-46-1

Molecular Formula

C11H16N5O3+

Molecular Weight

266.28 g/mol

IUPAC Name

trimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium

InChI

InChI=1S/C11H16N5O3/c1-16(2,3)7-6-12-8-4-5-9(15(17)18)11-10(8)13-19-14-11/h4-5,12H,6-7H2,1-3H3/q+1

InChI Key

CVUNMBFLPVSENX-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[I-]

Canonical SMILES

C[N+](C)(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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